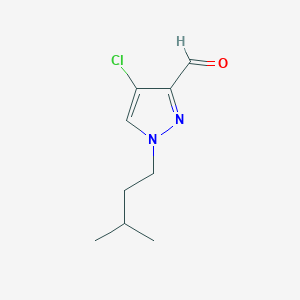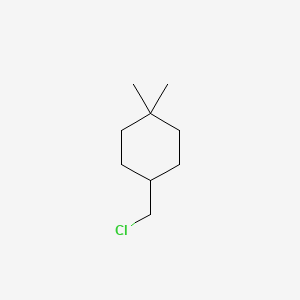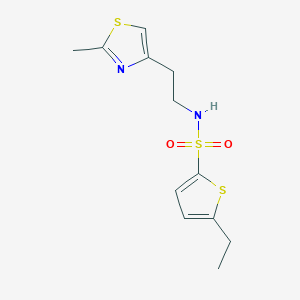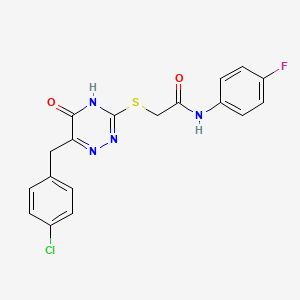![molecular formula C20H15BrN4OS B2798091 3-amino-N-(3-bromo-4-methylphenyl)-6-(pyridin-4-yl)thieno[2,3-b]pyridine-2-carboxamide CAS No. 626226-18-4](/img/structure/B2798091.png)
3-amino-N-(3-bromo-4-methylphenyl)-6-(pyridin-4-yl)thieno[2,3-b]pyridine-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, each introducing a different part of the molecule. The exact synthetic route would depend on the available starting materials and the specific conditions required for each reaction. For example, the bromo-substitified phenyl group could potentially be introduced via electrophilic aromatic substitution, and the carboxamide group could be formed via a reaction between a carboxylic acid and an amine .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of aromatic rings (the phenyl group and the pyridine ring), which contribute to the compound’s stability and may influence its reactivity. The electron-withdrawing bromine atom on the phenyl ring could make that ring more susceptible to nucleophilic attack. The amine and carboxamide groups could participate in hydrogen bonding, which might influence the compound’s solubility and its interactions with other molecules .Chemical Reactions Analysis
The compound’s reactivity would be influenced by the various functional groups present in its structure. For instance, the amine group could act as a nucleophile or a base in reactions, while the carboxamide group could be hydrolyzed under acidic or basic conditions to yield a carboxylic acid and an amine .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups and the ability to form hydrogen bonds could make the compound soluble in polar solvents. The compound’s melting point, boiling point, and other physical properties would depend on the strength of the intermolecular forces present .科学的研究の応用
Synthesis and Structural Analysis
Functionalized thieno[2,3-b]pyridines have been synthesized using multicomponent condensation reactions, demonstrating the versatility of these compounds in constructing complex molecules. The structural properties of specific derivatives, including 3-amino-N2-(4-bromophenyl)-N5-(4-chlorophenyl)-6-methyl-4-(3-methylthiophen-2-yl)thieno[2,3-b]pyridine-2,5-dicarboxamide, have been characterized by X-ray structural analysis, highlighting the potential for detailed structural investigations in medicinal chemistry and material science (Dyachenko et al., 2019).
Antimicrobial Activity
Thieno[2,3-b]pyridine derivatives have been explored for their antimicrobial properties. The synthesis of thio-substituted ethyl nicotinate derivatives, followed by cyclization to thieno[2,3-b]pyridines, has led to compounds with potential antimicrobial activities. This underscores the role of such compounds in developing new antimicrobial agents (Gad-Elkareem et al., 2011).
Antiproliferative Activity
The antiproliferative activities of 3-amino-2-arylcarboxamide-thieno[2,3-b]pyridines against various cancer cell lines have been investigated. Modifying key functional groups within these molecules can significantly impact their biological activity, offering insights into the design of novel cancer therapeutics (van Rensburg et al., 2017).
Photophysical Properties for Drug Delivery
The photophysical properties of thieno[2,3-b]pyridine derivatives have been studied in different solvents and nanoliposomes, considering their potential as antitumor compounds. The encapsulation of these compounds in nanoliposome formulations for drug delivery applications demonstrates the intersection of organic chemistry and nanotechnology in advancing cancer treatment (Carvalho et al., 2013).
Targeting PI-PLC in Cancer
Investigations into thieno[2,3-b]pyridines have shown that tethering aryl groups can enhance anti-proliferative activity by targeting specific regions in the active site of phosphoinositide phospholipase C (PI-PLC). This suggests a methodical approach to drug design, where modifications to the molecular structure can lead to significant improvements in therapeutic efficacy against cancer, including hard-to-treat forms like triple-negative breast cancer (Haverkate et al., 2021).
作用機序
Safety and Hazards
The safety and hazards associated with this compound would depend on its specific physical and chemical properties, as well as how it is handled and used. For example, if the compound is a solid, it could pose a dust explosion hazard. If it is a liquid, it could pose a spill hazard. The compound could also be harmful or toxic if ingested, inhaled, or comes into contact with the skin .
将来の方向性
特性
IUPAC Name |
3-amino-N-(3-bromo-4-methylphenyl)-6-pyridin-4-ylthieno[2,3-b]pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15BrN4OS/c1-11-2-3-13(10-15(11)21)24-19(26)18-17(22)14-4-5-16(25-20(14)27-18)12-6-8-23-9-7-12/h2-10H,22H2,1H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDSPVSMDQMCIBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=C(C3=C(S2)N=C(C=C3)C4=CC=NC=C4)N)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15BrN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-amino-N-(3-bromo-4-methylphenyl)-6-(pyridin-4-yl)thieno[2,3-b]pyridine-2-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

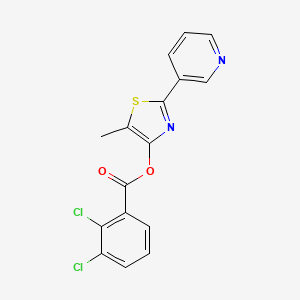
![ethyl 1-(3-formyl-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperidine-4-carboxylate](/img/structure/B2798010.png)
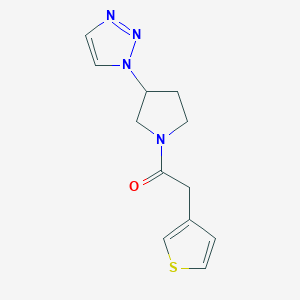
![1-[4-(2-Methylprop-2-enyl)piperazin-1-yl]-3-phenylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2798012.png)

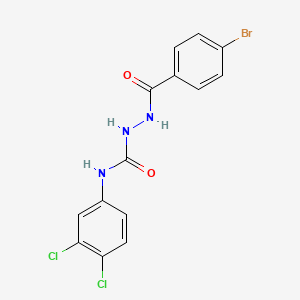
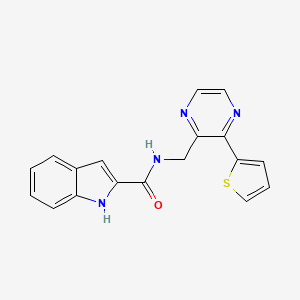
![N-({[2,3'-bifuran]-5-yl}methyl)-4-ethyl-2,3-dioxopiperazine-1-carboxamide](/img/structure/B2798018.png)
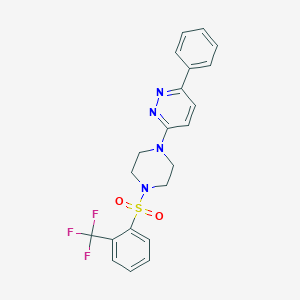
![N-(2-cyclopropyl-2-hydroxypropyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2798023.png)
